molecular formula C16H13Cl2NO4S B4675285 2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-5-hydroxybenzoic acid

2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-5-hydroxybenzoic acid

Cat. No. B4675285
M. Wt: 386.2 g/mol
InChI Key: JZTFJSYJJWQXKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-5-hydroxybenzoic acid is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound is also known as Diclofenac, which is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. However, in

Mechanism of Action

Diclofenac works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. Diclofenac achieves this by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins.
Biochemical and Physiological Effects
Diclofenac has been shown to have various biochemical and physiological effects. Studies have shown that Diclofenac can reduce the production of cytokines, which are responsible for causing inflammation. Diclofenac has also been shown to reduce the production of reactive oxygen species (ROS), which are responsible for causing oxidative stress.

Advantages and Limitations for Lab Experiments

Diclofenac has various advantages and limitations for lab experiments. One of the main advantages of Diclofenac is that it is a well-studied compound, and its mechanism of action is well-understood. Diclofenac is also relatively inexpensive and readily available. However, one of the limitations of Diclofenac is that it has been shown to have potential side effects, which may affect the outcome of lab experiments.

Future Directions

There are several future directions for the study of Diclofenac. One potential direction is the study of the effects of Diclofenac on the immune system. Recent studies have shown that Diclofenac may have immunomodulatory effects, which may have potential applications in the treatment of autoimmune diseases. Another potential direction is the study of the effects of Diclofenac on cancer cells. Studies have shown that Diclofenac may have potential anticancer properties, which may have potential applications in cancer treatment. Lastly, the development of new derivatives of Diclofenac may lead to the discovery of new compounds with improved efficacy and fewer side effects.
Conclusion
In conclusion, Diclofenac is a well-studied compound with potential applications in various fields of science. Its mechanism of action is well-understood, and it has been shown to have various biochemical and physiological effects. However, further studies are needed to fully understand the potential applications of Diclofenac in other fields of science.

Scientific Research Applications

Diclofenac has been studied extensively for its potential applications in various fields of science. One of the most common applications of Diclofenac is in the field of pharmaceuticals. Diclofenac is widely used as an anti-inflammatory drug to treat pain and inflammation. However, recent studies have shown that Diclofenac may have potential applications in other fields of science.

properties

IUPAC Name

2-[[2-[(2,4-dichlorophenyl)methylsulfanyl]acetyl]amino]-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO4S/c17-10-2-1-9(13(18)5-10)7-24-8-15(21)19-14-4-3-11(20)6-12(14)16(22)23/h1-6,20H,7-8H2,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTFJSYJJWQXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)NC(=O)CSCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>57.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200537
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-({[(2,4-Dichlorobenzyl)sulfanyl]acetyl}amino)-5-hydroxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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